molecular formula C18H13F5O4 B1613386 Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate CAS No. 930110-97-7

Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate

Cat. No. B1613386
CAS RN: 930110-97-7
M. Wt: 388.3 g/mol
InChI Key: BDWCEFHYQPZQRO-UHFFFAOYSA-N
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Description

“Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate” is a chemical compound with the molecular formula C18H13F5O4 . It is used as a laboratory chemical .

Scientific Research Applications

Catalysis and Organic Synthesis

Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate and related compounds are utilized in catalysis and organic synthesis. For instance, platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins is employed to form cyclic ethers, demonstrating the compound's role in synthesizing tetrahydropyran derivatives. This reaction showcases the tolerance of platinum-catalyzed hydroalkoxylation to various functional groups, including esters, amides, ethers, and olefinic groups, highlighting its versatility in organic synthesis (Qian, Han, & Widenhoefer, 2004).

Fluorinated Compounds Synthesis

The compound is also pivotal in the synthesis of polyfluorophenyl acetylenes and related compounds. The reaction involving pentafluoro- and 4-substituted-tetrafluoroiodobenzene with copper(I) 3-(2'-tetrahydropyranyloxy)prop-1-ynide leads to the formation of 3-(polyfluorophenyl) prop-2-ynol derivatives. These reactions and the subsequent transformations underline the importance of pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate in creating complex fluorinated structures, which have various applications in material science and medicinal chemistry (Barrow & Pedler, 1976).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s often used in proteomics research .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(oxan-4-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F5O4/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(24)9-1-3-10(4-2-9)26-11-5-7-25-8-6-11/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWCEFHYQPZQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640243
Record name Pentafluorophenyl 4-[(oxan-4-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate

CAS RN

930110-97-7
Record name Pentafluorophenyl 4-[(oxan-4-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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